N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
“N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a quinoline and benzoxazole moiety, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline ring using methylsulfonyl chloride in the presence of a base.
Synthesis of the Benzoxazole Moiety: The benzoxazole ring can be synthesized via a condensation reaction between an o-aminophenol and a carboxylic acid derivative.
Coupling of the Two Moieties: The final step involves coupling the tetrahydroquinoline and benzoxazole moieties through an acetamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound might be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, “N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Benzoxazole Derivatives: Compounds such as flunoxaprofen, which is used as an anti-inflammatory drug.
Uniqueness
What sets “N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” apart is its unique combination of the tetrahydroquinoline and benzoxazole moieties, which might confer distinct biological activities and chemical properties not found in other compounds.
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-28(25,26)22-10-4-5-13-8-9-14(11-16(13)22)20-18(23)12-21-15-6-2-3-7-17(15)27-19(21)24/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQNHOICKMITHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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